molecular formula C5H3IN2O2 B1600184 2-Iodo-3-nitropyridine CAS No. 209286-96-4

2-Iodo-3-nitropyridine

Cat. No.: B1600184
CAS No.: 209286-96-4
M. Wt: 249.99 g/mol
InChI Key: DGUAYSMTXILGJD-UHFFFAOYSA-N
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Description

2-Iodo-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an iodine atom at the second position and a nitro group at the third position of the pyridine ring

Scientific Research Applications

2-Iodo-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Future Directions

2-Iodo-3-nitropyridine is an important intermediate in organic synthesis and has been used in the synthesis of various compounds . Future research may focus on exploring new synthetic routes and applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitropyridine typically involves the iodination of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The choice of solvent, temperature, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction Reactions: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products like 2-azido-3-nitropyridine or 2-thiocyanato-3-nitropyridine.

    Reduction Reactions: 2-Iodo-3-aminopyridine.

    Coupling Reactions: Various substituted pyridines depending on the boronic acid used.

Comparison with Similar Compounds

  • 2-Iodo-5-nitropyridine
  • 2-Bromo-3-nitropyridine
  • 2-Chloro-3-nitropyridine

Comparison: 2-Iodo-3-nitropyridine is unique due to the presence of both an iodine atom and a nitro group on the pyridine ring. This combination imparts distinct reactivity compared to other halogenated nitropyridines. For example, the iodine atom is more reactive in substitution reactions compared to bromine or chlorine, making this compound a more versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAYSMTXILGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433154
Record name 2-IODO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209286-96-4
Record name 2-IODO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitro-pyridine (8 g, 57.5 mmol) in 60 mL of 6 N HCl cooled to 0° C. is added dropwise a solution of sodium nitrite (6.35 g, 92 mmol) in 40 mL of water. The mixture is stirred at 0° C. for 1.5 hours. Then a solution of potassium iodide (22.9 g, 138 mmol) in 40 mL of water is added dropwise to the yellow solution. The resulting red mixture is stirred at 0° C. for 30 minutes and then heated at 60° C. for 45 minutes. After cooling, the mixture is made basic by the careful addition of 3 N NaOH. The aqueous layer is extracted with CH2Cl2 (4×) and the combined organic layers are washed with 1 N HCl, dilute Na2SO3 and water. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product (2.72 g, 10.9 mmol) is used in the subsequent step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
2.72 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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